4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
Description
4-(2-((1-(2-Methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a benzoic acid derivative featuring a tetrazole-thioacetamido pharmacophore. The molecule comprises:
- Tetrazole ring: A bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .
- 2-Methoxyphenyl substitution: Modulates electronic properties and steric bulk, influencing target engagement.
- Thioacetamido linker: Enhances conformational flexibility and sulfur-mediated interactions.
Synthetic routes typically involve coupling reactions between activated benzoic acid derivatives and functionalized tetrazole intermediates.
Properties
IUPAC Name |
4-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-5-3-2-4-13(14)22-17(19-20-21-22)27-10-15(23)18-12-8-6-11(7-9-12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRPQPQWCGQECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid generally involves the following key steps:
Formation of the Tetrazole Ring: : This often involves cyclization reactions where suitable precursors are treated with azide sources under conditions that favor the formation of the tetrazole ring.
Introduction of the Methoxyphenyl Group: : Typically achieved through a substitution reaction where a precursor such as bromobenzene is reacted with a methoxy group donor.
Thiol Addition: : The thiol group is then added through a nucleophilic substitution reaction.
Amidation Reaction: : Finally, the acetamido and benzoic acid groups are introduced via amidation reactions, often using amine and acid chloride or anhydride precursors.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis protocols, ensuring the reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production. Continuous flow reactors might be utilized to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents like hydrogen peroxide or permanganate to form sulfoxides or sulfone derivatives.
Reduction: : Reductive conditions using agents such as lithium aluminum hydride could convert some functional groups into their reduced forms.
Substitution: : Various substitution reactions can occur, especially involving the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: : Halides, nitriles, and various organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions but typically include oxidized forms such as sulfoxides, reduced forms such as primary amines, and substituted derivatives where the aromatic ring has been modified.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactive sites, enabling the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological contexts, it is often investigated for its potential as a biochemical probe, given its ability to interact with various biomolecules.
Medicine
Medically, 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid shows promise in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry
In industrial applications, this compound might be used in the development of specialty chemicals, including those used in coatings, adhesives, and plastics.
Mechanism of Action
The mechanism by which 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of these proteins, modulating their activity and triggering downstream biological responses. Key pathways might include inhibition of specific enzymes involved in inflammatory processes or binding to bacterial proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Insights :
- The 2-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in its fluorinated analogue . This difference may alter binding to targets sensitive to electronic environments.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using fragment-based methods.
Key Insights :
- The thiazole-containing analogue exhibits low solubility, likely due to crystallinity (high melting point) .
Biological Activity
4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid, a compound featuring a tetrazole ring and a thioacetamido group, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multistep reactions. The initial step often includes the formation of the tetrazole ring through cyclization of appropriate precursors. Subsequent reactions introduce the thio and acetamido functionalities, culminating in the final product. The use of coupling agents like EDCI or DCC is common in these synthetic routes to facilitate amide bond formation.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In studies involving cancer cell lines such as HCT116, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting promising anticancer activity . The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell proliferation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing binding to active sites on enzymes, thereby inhibiting their function.
- Covalent Bond Formation : The thio group may form covalent bonds with nucleophilic residues in proteins, leading to altered enzyme activity.
- Cellular Pathway Modulation : Some studies suggest that compounds with similar structures enhance proteasome and lysosomal pathway activities, which are crucial for cellular homeostasis and protein degradation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including our compound. Results indicated that at concentrations of 10 µg/mL, significant inhibition was observed against multiple microbial strains without cytotoxic effects on human fibroblasts .
Study 2: Anticancer Properties
In a comparative analysis of several compounds for anticancer activity, 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid showed superior efficacy against specific cancer cell lines when compared to traditional chemotherapeutics. This suggests its potential as a lead compound for further drug development .
Data Tables
| Biological Activity | Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Significant inhibition | 1.27 - 2.65 | |
| Anticancer | IC50 < 5-FU | Varies by cell line |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binding to active sites |
| Covalent Bond Formation | Interaction with nucleophiles |
| Pathway Modulation | Enhancing proteasome activity |
Q & A
Basic: What are the critical steps and conditions for synthesizing 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid?
The synthesis typically involves a multi-step protocol:
- Coupling Reactions : Use coupling agents (e.g., DCC, EDC) to link the tetrazole-thiol moiety to the benzoic acid backbone under inert atmospheres (N₂ or Ar) to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
- pH and Temperature Control : Maintain pH 7–8 and temperatures between 60–80°C to favor nucleophilic substitution while minimizing hydrolysis .
- Purification : Employ column chromatography or recrystallization to isolate the product, followed by HPLC to confirm purity (>95%) .
Advanced: How can contradictory kinetic data during synthesis be resolved?
Contradictions in reaction rates (e.g., first-order vs. pseudo-first-order kinetics) may arise from competing pathways. To address this:
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust reaction stoichiometry or solvent polarity .
- Computational Modeling : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and the thioacetamido linker (δ 3.5–4.5 ppm for -S-CH₂-) .
- Elemental Analysis : Confirm molecular formula (e.g., C₁₆H₁₄N₆O₃S) with ≤0.3% deviation from theoretical values .
- HPLC : Monitor purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced: How does the tetrazole-thioacetamido moiety influence reactivity in nucleophilic substitutions?
The tetrazole’s electron-withdrawing nature and sulfur’s nucleophilicity create a reactive site:
- Thiolate Formation : Deprotonation of the -SH group under basic conditions (pH >9) generates a thiolate ion, enhancing nucleophilic attack on electrophilic carbons .
- Steric Effects : The 2-methoxyphenyl substituent on the tetrazole may hinder reactivity in bulky electrophiles, necessitating smaller coupling partners .
- Comparative Studies : Analogues lacking the thio group show 40–60% lower reactivity in SN₂ reactions, highlighting the thioacetamido’s role .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition Assays : Test IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with proteins like BSA or serum albumin .
Advanced: How can molecular docking guide structure-activity relationship (SAR) studies?
- Target Selection : Dock the compound into active sites (e.g., COX-2 PDB: 5KIR) using AutoDock Vina to predict binding modes .
- Key Interactions : The benzoic acid moiety may form hydrogen bonds with Arg120, while the tetrazole interacts via π-π stacking with Tyr355 .
- Derivative Optimization : Replace the 2-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) to enhance binding affinity by 20–30% .
Advanced: What strategies mitigate side reactions during coupling steps?
- Coupling Agents : Replace carbodiimides with HOBt or HOAt to reduce racemization .
- Stoichiometric Control : Use a 1.2:1 molar ratio of tetrazole-thiol to benzoic acid derivative to limit dimerization .
- Low-Temperature Coupling : Perform reactions at 0–4°C to suppress hydrolysis of active esters .
Basic: How does this compound compare to structurally related analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
